1,2-Vinylenebis(triphenylphosphonium bromide) monohydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Vinylenebis(triphenylphosphonium bromide) monohydrate can be synthesized through the reaction of triphenylphosphine with 1,2-dibromoethane under specific conditions. The reaction typically involves the use of a solvent such as acetonitrile and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Vinylenebis(triphenylphosphonium bromide) monohydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, oxidizing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphine oxides, while substitution reactions can produce a range of substituted phosphonium compounds .
Scientific Research Applications
1,2-Vinylenebis(triphenylphosphonium bromide) monohydrate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in studies involving cellular processes and molecular interactions.
Industry: It finds use in the development of new materials and in the optimization of industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Vinylenebis(triphenylphosphonium bromide) monohydrate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to changes in cellular function and activity . Its effects are mediated through its ability to form stable complexes with target molecules, thereby influencing their behavior and interactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound used in similar applications but with different reactivity and properties.
1,2-Dibromoethane: A precursor in the synthesis of 1,2-Vinylenebis(triphenylphosphonium bromide) monohydrate.
Phosphonium Salts: A broader class of compounds with varying structures and applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and to interact with various molecular targets. Its hygroscopic nature and stability under different conditions also contribute to its distinctiveness .
Properties
IUPAC Name |
triphenyl-[(E)-2-triphenylphosphaniumylethenyl]phosphanium;dibromide;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32P2.2BrH.H2O/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;;/h1-32H;2*1H;1H2/q+2;;;/p-2/b32-31+;;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOWCTNRDZEMFY-YIWBEPSUSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.O.[Br-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[P+](/C=C/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.O.[Br-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34Br2OP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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